6-Phenylpyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-phenylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUNRNLGUCRYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425498-70-9 | |
| Record name | 6-phenylpyridazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The reaction conditions often involve refluxing the reactants in solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Phenylpyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions include various substituted pyridazines, pyridazinones, and reduced derivatives, which can have significant biological activities .
Scientific Research Applications
6-Phenylpyridazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Phenylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Ring Structure Differences : Pyridazines (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyrimidines (nitrogens at positions 1 and 3), affecting reactivity and interaction with biological targets.
- Electron-Donating Groups (e.g., dimethylamino in ): Lower the carboxylic acid’s pKa, enhancing solubility in basic environments . Electron-Withdrawing Groups (e.g., chloro in ): Increase acidity and reactivity, making the compound more suitable for nucleophilic substitution reactions .
Biological Activity
6-Phenylpyridazine-4-carboxylic acid (C11H8N2O2) is a heterocyclic compound recognized for its potential biological activities. This compound has garnered attention in pharmacology due to its versatility as a scaffold for synthesizing various derivatives with therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a phenyl group and a carboxylic acid functional group. Its molecular weight is approximately 204.19 g/mol, and its structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Various studies have demonstrated that these derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, preclinical trials have shown promising results with IC50 values indicating potent activity against several cancer cell lines, including breast and colon cancer models.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. Studies reveal that certain derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. The mechanism often involves the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .
Antimicrobial Properties
This compound derivatives have shown efficacy against various microbial strains, including bacteria and fungi. The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with enhanced biological activities. The following table summarizes some notable derivatives along with their biological activities:
| Derivative | Biological Activity | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| 6-(4-Chlorophenyl)pyridazine-4-carboxylic acid | Anticancer (breast cancer) | 15 | 10 |
| 6-(3-Methoxyphenyl)pyridazine-4-carboxylic acid | Anti-inflammatory (inhibition of IL-6) | 20 | 8 |
| 6-(2-Nitrophenyl)pyridazine-4-carboxylic acid | Antimicrobial (against E. coli) | 25 | 12 |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of a specific derivative of this compound against MCF-7 breast cancer cells. The derivative demonstrated an IC50 value of 15 µM, indicating strong cytotoxicity compared to standard chemotherapeutics.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of a derivative in an animal model of arthritis. Results indicated significant reductions in paw swelling and serum levels of inflammatory markers after treatment with the compound.
- Antimicrobial Testing : A recent study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The findings confirmed that certain derivatives exhibited potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the key synthetic routes for 6-phenylpyridazine-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of pyridazine derivatives typically involves condensation and cyclization reactions. For example, similar heterocyclic compounds (e.g., oxazolo-pyridine derivatives) are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Reaction temperature, solvent polarity, and catalyst choice significantly impact yield. For instance, higher temperatures (120–150°C) improve cyclization efficiency but may degrade sensitive functional groups. Methodological optimization via Design of Experiments (DoE) is recommended to balance competing factors .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy : To confirm aromatic proton environments and substituent positions (e.g., phenyl group at position 6).
- FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridazine ring vibrations.
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when substituent positions are disputed across studies .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in pyridazine ring functionalization for derivatives of this compound?
Regioselectivity challenges arise during electrophilic substitution due to competing electron-withdrawing (carboxylic acid) and electron-donating (phenyl) groups. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., amides) to position substituents at specific sites.
- Microwave-assisted synthesis : Enhances reaction control, reducing side products in heterocyclic systems .
- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., Fukui indices) .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may stem from:
- Structural variations : Subtle differences in substituents (e.g., chloro vs. methyl groups) alter binding affinities.
- Assay conditions : Variations in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) affect results.
- Resolution : Validate purity via HPLC (>95%) and replicate assays under standardized protocols. Cross-reference with structural analogs (e.g., pyrimidine-4-carboxylic acid derivatives) to identify trends .
Q. What strategies resolve conflicting spectroscopic data for proton environments in pyridazine derivatives?
Contradictions in NMR assignments (e.g., aromatic proton splitting patterns) can be resolved by:
- 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and correlates carbons with protons.
- Isotopic labeling : Introduce deuterium at suspected positions to simplify spectra.
- Comparative analysis : Cross-check with structurally characterized analogs (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) .
Methodological Considerations for Experimental Design
Q. How to design stability studies for this compound under varying storage conditions?
- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
- Analytical endpoints : Monitor degradation via HPLC and LC-MS. Carboxylic acids are prone to decarboxylation under acidic/basic conditions.
- Optimal storage : Recommend anhydrous, low-temperature (-20°C) environments with desiccants .
Q. What computational tools predict the solubility and bioavailability of this compound?
- Lipinski’s Rule of Five : Assess drug-likeness (molecular weight <500, logP <5).
- SwissADME : Predicts solubility (LogS), GI absorption, and CYP450 interactions.
- Molecular docking : Screens against targets (e.g., COX-2, kinases) to prioritize derivatives for synthesis .
Key Challenges in Advanced Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
